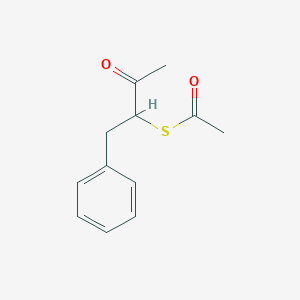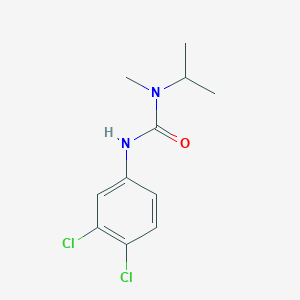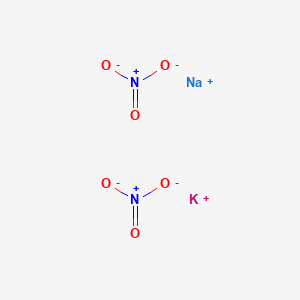![molecular formula C14H14ClNO3S B14577365 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid CAS No. 61329-09-7](/img/structure/B14577365.png)
2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid is an organic compound that features a thiazole ring, a chlorophenyl group, and a methoxy-methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid typically involves the condensation of a thiazole derivative with a chlorophenyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the chlorophenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid
- 2-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid
- 2-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid
Uniqueness
The uniqueness of 2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61329-09-7 |
|---|---|
Molecular Formula |
C14H14ClNO3S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H14ClNO3S/c1-14(2,13(17)18)19-7-11-8-20-12(16-11)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,18) |
InChI Key |
PQJJWNIZUBQUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B14577311.png)
methylene}dibenzene](/img/structure/B14577313.png)

![{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14577337.png)





